



## Application Notes and Protocols for 68Ga-OncoFAP PET/CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OncoACP3  |           |
| Cat. No.:            | B15562980 | Get Quote |

Note: The user request specified "68Ga-OncoACP3." Following a comprehensive search, no information was found on a compound with this exact name. It is highly probable that this was a typographical error and the intended subject was "68Ga-OncoFAP," a well-documented and clinically investigated PET radiotracer targeting Fibroblast Activation Protein (FAP). These application notes and protocols are therefore based on the available scientific literature for 68Ga-OncoFAP and other closely related 68Ga-labeled FAP inhibitors (FAPI).

#### Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a vast majority of epithelial cancers.[1][2][3] Its limited expression in healthy adult tissues makes it an excellent target for diagnostic imaging and targeted radionuclide therapy. 68Ga-OncoFAP is a small molecule radiotracer with a high affinity for FAP, developed for the non-invasive detection of FAP-positive tumors.[1][4] Preclinical and clinical studies have demonstrated its rapid and selective accumulation in tumors, offering high-contrast images for tumor staging and characterization.[1][5][6][7][8] This document provides a standard operating procedure for performing 68Ga-OncoFAP PET/CT imaging in a research and clinical development setting.

### I. Quantitative Data Summary

The following tables summarize quantitative data for 68Ga-labeled FAP inhibitors, including 68Ga-OncoFAP, to provide expected values for clinical imaging.



Table 1: Recommended Dosage and Uptake Times

| Parameter                             | Value                             | Reference |
|---------------------------------------|-----------------------------------|-----------|
| Injected Activity (68Ga-<br>OncoFAP)  | 163 ± 50 MBq                      | [6]       |
| Injected Activity (General 68Ga-FAPI) | 100 - 200 MBq                     | [9][10]   |
| Injected Activity (General 68Ga-FAPI) | 122 - 312 MBq                     | [11][12]  |
| Uptake Time (68Ga-OncoFAP)            | ~60 minutes post-injection (p.i.) | [6]       |
| Uptake Time (General 68Ga-<br>FAPI)   | 20 - 60 minutes p.i.              | [9][10]   |

Table 2: Biodistribution of 68Ga-FAPI Tracers in Normal Organs (SUVmean)

| Organ                     | 68Ga-FAPI-2 (1 hr<br>p.i.) | 18F-FDG (1 hr p.i.) | Reference |
|---------------------------|----------------------------|---------------------|-----------|
| Brain                     | 0.32                       | 11.01               | [5]       |
| Liver                     | 1.69                       | 2.77                | [5]       |
| Oral/Pharyngeal<br>Mucosa | 2.57                       | 4.88                | [5]       |

Table 3: SUVmax of 68Ga-OncoFAP and 68Ga-FAPI-04 in Various Malignancies



| Tumor Type                         | Average SUVmax<br>(68Ga-FAPI-04) | SUVmax Range<br>(68Ga-OncoFAP) | Reference         |
|------------------------------------|----------------------------------|--------------------------------|-------------------|
| Sarcoma                            | >12                              | -                              | [11][12]          |
| Esophageal Cancer                  | >12                              | -                              | [11][12]          |
| Breast Cancer                      | >12                              | Up to 20.0<br>(metastases)     | [6][7][8][11][12] |
| Cholangiocarcinoma                 | >12                              | -                              | [11][12]          |
| Lung Cancer                        | >12                              | -                              | [11][12]          |
| Primary Cancers<br>(various)       | -                                | 12.3 ± 2.3                     | [6][7][8]         |
| Lymph Node<br>Metastases (various) | -                                | 9.7 ± 8.3                      | [6][7][8]         |
| Hepatocellular<br>Carcinoma        | 6-12                             | -                              | [12]              |
| Colorectal Cancer                  | 6-12                             | -                              | [12]              |
| Head and Neck<br>Cancer            | 6-12                             | -                              | [12]              |
| Ovarian Cancer                     | 6-12                             | -                              | [12]              |
| Pancreatic Cancer                  | 6-12                             | -                              | [12]              |
| Prostate Cancer                    | 6-12                             | -                              | [12]              |
| Renal Cell Carcinoma               | <6                               | -                              | [12]              |
| Differentiated Thyroid<br>Cancer   | <6                               | -                              | [12]              |
| Gastric Cancer                     | <6                               | -                              | [12]              |

## **II. Experimental Protocols**

## A. Patient Preparation



- Informed Consent: All participants must provide written informed consent prior to any studyrelated procedures, in accordance with institutional guidelines and regulatory requirements.
   [6]
- Patient Identification: Verify the patient's identity using at least two unique identifiers.
- Medical History: Obtain a thorough medical history, including current medications, known allergies, and prior imaging or therapies.
- Fasting and Diet: Unlike 18F-FDG PET/CT, no specific dietary restrictions or fasting are necessary for 68Ga-OncoFAP imaging.[5]
- Hydration: Encourage the patient to be well-hydrated. Intravenous hydration may be administered as per institutional protocol.
- Pre-Medication: No pre-medication is typically required.

#### **B.** Radiopharmaceutical Preparation and Quality Control

- Radiolabeling: 68Ga-OncoFAP is synthesized by chelating Gallium-68 with the OncoFAP-DOTAGA precursor.[6] This is typically performed using an automated synthesis module.
- Quality Control:
  - Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
  - pH: The pH of the final product should be within the range of 4.5 to 8.5.
  - Radiochemical Purity: Determine the radiochemical purity using radio-TLC or radio-HPLC.
     The radiochemical purity should be ≥ 95%.
  - Sterility and Endotoxins: The final product must be sterile and meet the acceptance criteria for bacterial endotoxins as per pharmacopeial standards.

#### C. 68Ga-OncoFAP Administration



- Dose Calculation: The recommended activity of 68Ga-OncoFAP is 163 ± 50 MBq, administered intravenously.[6] The exact dose should be measured in a calibrated dose calibrator prior to administration.
- Administration:
  - Confirm the patient's identity.
  - Establish intravenous access using a sterile catheter.
  - Administer the 68Ga-OncoFAP as a slow bolus injection.
  - Flush the catheter with at least 10 mL of sterile 0.9% saline solution to ensure the full dose is delivered.
  - Record the exact time of injection.

#### D. PET/CT Image Acquisition

- Uptake Period: The patient should rest in a comfortable position for approximately 60 minutes following the injection of 68Ga-OncoFAP.[6] An uptake time of 20 to 60 minutes is generally recommended for 68Ga-labeled FAP inhibitors.[9][10]
- Patient Positioning: Position the patient supine on the scanner bed with their arms raised above their head, if possible.
- CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  A diagnostic contrast-enhanced CT may be performed if clinically indicated.[6]
- PET Scan:
  - Acquire the PET scan immediately following the CT scan.
  - The scan range should typically cover from the vertex of the skull to the mid-thigh.
  - The acquisition time per bed position is typically 2-4 minutes, but may be adjusted based on the scanner's performance and the injected dose.



 Image Reconstruction: Reconstruct the PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, randoms, and decay.[5]

### E. Image Analysis and Interpretation

- Visual Assessment: Review the fused PET/CT images to identify areas of focal 68Ga-OncoFAP uptake that are higher than the surrounding background and do not correspond to physiological distribution.
- Quantitative Analysis:
  - Draw regions of interest (ROIs) or volumes of interest (VOIs) over areas of abnormal uptake and in normal reference tissues (e.g., liver, muscle, blood pool).[5]
  - Calculate the Standardized Uptake Value (SUV), particularly SUVmax and SUVmean, for these regions.[5][11][12]
  - Tumor-to-background ratios can also be calculated to assess lesion conspicuity.[5][13]

# III. Visualizations

#### **FAP Signaling Pathways**

Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, migration, and invasion. These include the PI3K/Akt and Ras-ERK pathways.[3] [14]



Click to download full resolution via product page



Caption: FAP-mediated signaling pathways promoting tumor progression.

# **Experimental Workflow for 68Ga-OncoFAP PET/CT Imaging**

The following diagram outlines the key steps in performing a 68Ga-OncoFAP PET/CT scan, from patient preparation to data analysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. OncoFAP Radio Conjugates (Imaging) Philogen Spa [philogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy PMC [pmc.ncbi.nlm.nih.gov]
- 4. philochem.ch [philochem.ch]
- 5. 68Ga-FAPI PET/CT: Biodistribution and Preliminary Dosimetry Estimate of 2 DOTA-Containing FAP-Targeting Agents in Patients with Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational imaging of the fibroblast activation protein (FAP) using the new ligand [68Ga]Ga-OncoFAP-DOTAGA PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative SPECT/CT Imaging of the Radiation Dosimetry of 99mTc-Labeled FAPI Tracer in Healthy Subjects, and Compared with 68Ga-PET/CT in Gastrointestinal Tumor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]



 To cite this document: BenchChem. [Application Notes and Protocols for 68Ga-OncoFAP PET/CT Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562980#standard-operating-procedure-for-68ga-oncoacp3-pet-ct-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com